molecular formula C11H20N2 B1375178 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine CAS No. 1365836-29-8

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine

Cat. No.: B1375178
CAS No.: 1365836-29-8
M. Wt: 180.29 g/mol
InChI Key: LLAVOYVMTSPJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine can be compared with other bicyclic compounds containing piperazine moieties. Similar compounds include:

    1-{Bicyclo[2.2.1]heptan-2-yl}methylamine: This compound shares the bicyclo[2.2.1]heptane ring system but has a methylamine group instead of piperazine.

    1-{Bicyclo[2.2.1]heptan-2-yl}ethanol: Similar in structure but contains an ethanol group.

    1-{Bicyclo[2.2.1]heptan-2-yl}amine: Another related compound with an amine group.

The uniqueness of this compound lies in its combination of the bicyclo[2.2.1]heptane ring with the piperazine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAVOYVMTSPJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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